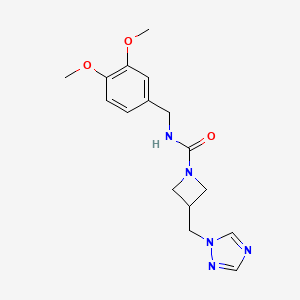

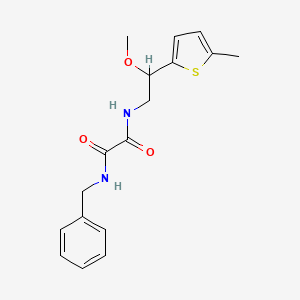

![molecular formula C18H13N3O3S B2867858 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide CAS No. 378200-05-6](/img/structure/B2867858.png)

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

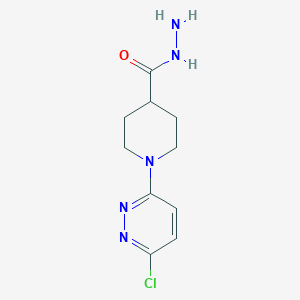

“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide” is a complex organic compound. It contains a naphtho[1,2-d]thiazole ring, which is a polycyclic aromatic system with a nitrogen and a sulfur atom. The compound also has a nitro group (-NO2) and an amide group (-CONH2), which are common functional groups in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphtho[1,2-d]thiazole ring, the nitro group, and the amide group would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. The nitro group could potentially be reduced to an amino group, and the amide group could participate in various reactions typical for amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro and amide groups could affect its solubility, acidity/basicity, and reactivity .科学的研究の応用

Antibacterial Activity

The synthesis and evaluation of various derivatives, including those related to the structure of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide, have shown significant antibacterial properties. For example, compounds synthesized with similar structural motifs have demonstrated potent activity against bacterial strains such as Proteus vulgaris, with low minimum inhibitory concentration (MIC) values, suggesting their potential as effective antibacterial agents (Ravichandiran et al., 2015).

Antifungal and Cytotoxicity Evaluation

Thiazole derivatives have been evaluated for their antifungal activity and cytotoxicity, showing promising results against various fungal strains including Cryptococcus neoformans. This indicates the potential use of this compound derivatives in antifungal therapies (Jalilian et al., 2003).

Anticancer Activity

The structural motif of thiazole and nitrobenzamide has been explored for its anticancer activity. Compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines, including breast, cervical, and ovarian cancer cells. These findings suggest the potential for developing this compound and its derivatives as anticancer agents (Pasinszki et al., 2018).

Antitubercular Agents

The synthesis and biological evaluation of thiazolidinone derivatives, including those structurally related to this compound, have been reported to exhibit antitubercular activity. This underscores their potential application in the treatment of tuberculosis (Samadhiya et al., 2014).

将来の方向性

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

It’s worth noting that thiazole derivatives have been reported to affect mycobacterium tuberculosis energetics . This suggests that the compound might interact with its targets, leading to changes in the energy metabolism of the bacteria.

Biochemical Pathways

Given the reported effects on mycobacterium tuberculosis energetics , it can be inferred that the compound may influence pathways related to energy production and utilization in the bacteria.

Result of Action

Given the reported effects on mycobacterium tuberculosis energetics , it can be inferred that the compound may lead to changes in the energy metabolism of the bacteria, potentially disrupting their growth and survival.

特性

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-17(13-7-3-4-8-14(13)21(23)24)20-18-19-16-12-6-2-1-5-11(12)9-10-15(16)25-18/h1-8H,9-10H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYLUBXLUYMNJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

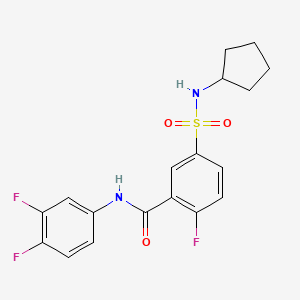

![N-[(3-Ethoxyphenyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2867778.png)

![Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate](/img/structure/B2867785.png)

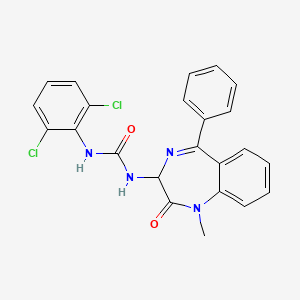

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2867789.png)

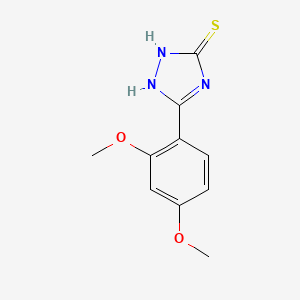

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2867793.png)